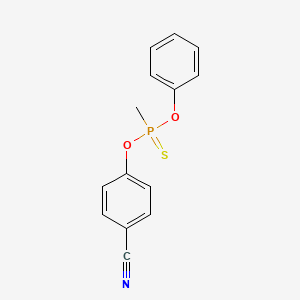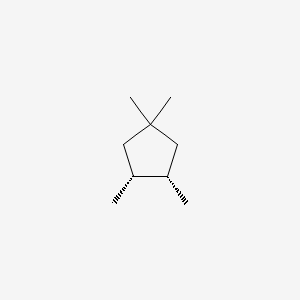
2,6-Dibromo-4-(2-nitroethenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(2-nitroethenyl)phenol is an organic compound with the molecular formula C8H5Br2NO3 It is a derivative of phenol, characterized by the presence of two bromine atoms and a nitroethenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-nitroethenyl)phenol typically involves the bromination of 4-(2-nitroethenyl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to ensure selective bromination at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under basic conditions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the nitroethenyl group.
Reduction: The major product is 2,6-Dibromo-4-(2-aminoethenyl)phenol.
Substitution: Products depend on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(2-nitroethenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(2-nitroethenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar structure but lacks the nitroethenyl group.
2,4-Dibromophenol: Similar bromination pattern but lacks the nitroethenyl group.
4-Nitrophenol: Contains the nitro group but lacks bromine atoms and the nitroethenyl group.
Uniqueness
2,6-Dibromo-4-(2-nitroethenyl)phenol is unique due to the presence of both bromine atoms and the nitroethenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
1988-44-9 |
|---|---|
Molekularformel |
C8H5Br2NO3 |
Molekulargewicht |
322.94 g/mol |
IUPAC-Name |
2,6-dibromo-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+ |
InChI-Schlüssel |
CTJGBTQBMJYEIT-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


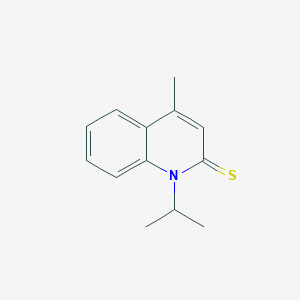


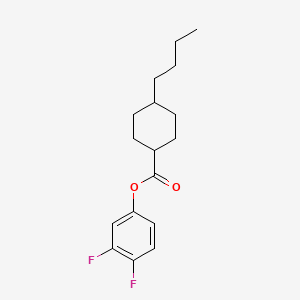
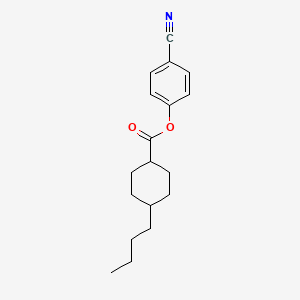

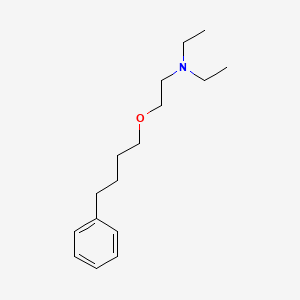
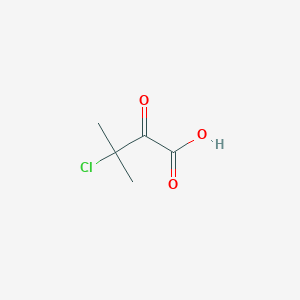
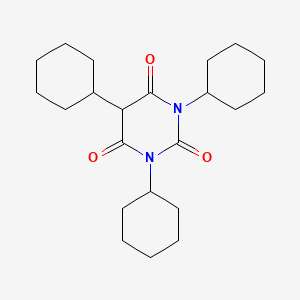
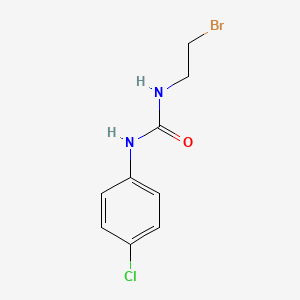

![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
